N-(2-benzoyl-4-chlorophenyl)-3-(phenylsulfonyl)propanamide

Physicochemical_profiling Lead_optimization SAR_study

N-(2-Benzoyl-4-chlorophenyl)-3-(phenylsulfonyl)propanamide (CAS 868676-16-8) is a synthetic N-arylsulfonamide derivative built on a 2-amino-5-chlorobenzophenone core, with a 3-(phenylsulfonyl)propanamide side chain. The compound has a molecular formula of C22H18ClNO4S and a molecular weight of 427.9 g/mol.

Molecular Formula C22H18ClNO4S
Molecular Weight 427.9
CAS No. 868676-16-8
Cat. No. B2370793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-4-chlorophenyl)-3-(phenylsulfonyl)propanamide
CAS868676-16-8
Molecular FormulaC22H18ClNO4S
Molecular Weight427.9
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C22H18ClNO4S/c23-17-11-12-20(19(15-17)22(26)16-7-3-1-4-8-16)24-21(25)13-14-29(27,28)18-9-5-2-6-10-18/h1-12,15H,13-14H2,(H,24,25)
InChIKeyAOAQEOBTWMBYRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Benzoyl-4-chlorophenyl)-3-(phenylsulfonyl)propanamide (CAS 868676-16-8): Structural and Physicochemical Overview for Sourcing Decisions


N-(2-Benzoyl-4-chlorophenyl)-3-(phenylsulfonyl)propanamide (CAS 868676-16-8) is a synthetic N-arylsulfonamide derivative built on a 2-amino-5-chlorobenzophenone core, with a 3-(phenylsulfonyl)propanamide side chain [1]. The compound has a molecular formula of C22H18ClNO4S and a molecular weight of 427.9 g/mol . It belongs to a class of N-benzoyl arylsulfonamides that have been disclosed as BCL-XL inhibitors and apoptosis promoters [2], and structurally related N-arylsulfonyl derivatives of 2-amino-5-chlorobenzophenone have demonstrated CCR2 and CCR9 receptor modulatory potential [3].

Why N-(2-Benzoyl-4-chlorophenyl)-3-(phenylsulfonyl)propanamide (868676-16-8) Cannot Be Interchanged with Generic Sulfonamide Analogs


Within the N-benzoyl arylsulfonamide chemotype, the identity of the sulfonyl substituent (phenylsulfonyl vs. benzylsulfonyl vs. chlorobenzenesulfonyl) controls multiple pharmacologically relevant properties, including lipophilicity, hydrogen-bonding capacity, and conformational preorganization [1]. A crystallographically characterized close analog, N-(2-benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide, exhibits a strong intramolecular N–H···O hydrogen bond between the amide NH and the benzoyl carbonyl oxygen, locking the molecule into a conformation that is thought to preorganize the scaffold for CCR2/CCR9 receptor engagement [2]. Altering the sulfonyl group changes the electronic environment of the amide NH, perturbing this intramolecular interaction and thus potentially disrupting target-binding geometry. Substituting the phenylsulfonyl group for a benzylsulfonyl group also increases molecular weight by 14 Da and adds a methylene spacer that alters conformational flexibility and logP, which can shift selectivity profiles across members of the BCL-2 family [3]. These structure-dependent differences preclude simple generic substitution without revalidation of biological activity.

Quantitative Differentiation Evidence for N-(2-Benzoyl-4-chlorophenyl)-3-(phenylsulfonyl)propanamide (868676-16-8) Against Closest Structural Analogs


Molecular Weight and Formula Differentiation vs. Benzylsulfonyl Analog (CAS 880336-03-8)

The target compound (CAS 868676-16-8) has a molecular formula of C22H18ClNO4S and a molecular weight of 427.9 g/mol, whereas the closest structural analog, N-(2-benzoyl-4-chlorophenyl)-3-(benzylsulfonyl)propanamide (CAS 880336-03-8), differs by a single methylene insertion (C23H20ClNO4S, 441.9 g/mol) . The absence of the methylene spacer in the target compound reduces molecular weight by 14 Da and eliminates one rotatable bond, producing a more rigid and compact pharmacophore. This single-atom deletion alters the relative orientation of the sulfonyl group with respect to the benzoyl-chlorophenyl core, a region critical for intramolecular hydrogen bonding and target recognition in this chemotype [1].

Physicochemical_profiling Lead_optimization SAR_study

Hydrogen Bond Donor/Acceptor Profile Comparison with Benzylsulfonyl Analog

Both the target compound and its benzylsulfonyl analog contain one hydrogen bond donor (amide NH) and four hydrogen bond acceptors (amide carbonyl, benzoyl carbonyl, two sulfonyl oxygens). However, the intramolecular N–H···O hydrogen bond observed crystallographically in the closely related N-(2-benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide [1] effectively sequesters the sole H-bond donor, reducing the effective donor count toward solvent. The strength of this intramolecular interaction depends on the electronic character of the sulfonyl substituent; the phenylsulfonyl group (target compound) is expected to modulate this interaction differently than the benzylsulfonyl group due to altered inductive effects and conformational constraints [2]. While both compounds have identical theoretical hydrogen bond donor and acceptor counts (HBD=1, HBA=4), the effective solvent-accessible donor capacity likely differs due to this intramolecular hydrogen bond, impacting aqueous solubility and membrane permeation.

ADME_properties Drug-likeness Hydrogen_bonding

CCR2/CCR9 Receptor Inhibition: Target-Class Mapping from Close Crystallographic Analog

The close structural analog N-(2-benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide (C19H13Cl2NO3S), which shares the identical benzoyl-4-chlorophenyl core and an N–H···O hydrogen-bonded conformation with the target compound, has been explicitly reported to exhibit biological activity as an inhibitor of CCR2 and CCR9 receptor functions [1]. The target compound (868676-16-8) differs from this analog by replacing the N-sulfonyl-4-chlorophenyl group with a 3-(phenylsulfonyl)propanamide side chain, extending the sulfonyl-aryl distance by a two-carbon linker while retaining the sulfonamide-like connectivity. The CCR2/CCR9 inhibitory phenotype of this chemotype is further supported by multiple patent families disclosing aryl sulfonamide derivatives as potent CCR2 and CCR9 antagonists [2]. Although direct IC50 data for 868676-16-8 against CCR2/CCR9 is not publicly available, the target class assignment is strongly supported by the scaffold identity.

Chemokine_receptor Inflammation Immunology

BCL-XL Apoptosis Pathway: Patent-Class Mapping for the N-Benzoyl Arylsulfonamide Scaffold

The N-benzoyl arylsulfonamide chemotype to which 868676-16-8 belongs has been extensively disclosed by Abbott Laboratories as BCL-XL inhibitors useful for promoting apoptosis [1]. The general structural formula (I) in US 6,720,338 encompasses compounds where an N-benzoyl group is attached to an arylsulfonamide moiety; the target compound satisfies this generic scaffold definition through its 2-benzoyl-4-chlorophenyl core connected to a phenylsulfonyl group via a propanamide linker. In contrast, the benzylsulfonyl analog (CAS 880336-03-8) inserts a methylene between the sulfonyl sulfur and the phenyl ring, moving it outside the direct N-benzoyl arylsulfonamide definition used in the BCL-XL patent series. Therefore, the target compound is structurally covered by the BCL-XL inhibitor patent claims, while the benzylsulfonyl analog may fall outside the primary Markush scope [1]. Quantitative BCL-XL inhibition data for the specific compound 868676-16-8 has not been published, but the patent framework establishes the target pathway for this chemotype.

Apoptosis BCL-2_family Cancer

Best-Validated Research and Industrial Application Scenarios for N-(2-Benzoyl-4-chlorophenyl)-3-(phenylsulfonyl)propanamide (868676-16-8)


Chemokine Receptor (CCR2/CCR9) Drug Discovery Programs Requiring Core Scaffold Validation

Based on the CCR2/CCR9 inhibitory activity reported for the crystallographically characterized close analog N-(2-benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide [1], compound 868676-16-8 is best positioned as a chemical probe for validating the benzoyl-chlorophenyl core as a CCR2/CCR9 recognition element. The compound's 3-(phenylsulfonyl)propanamide side chain provides a differentiated sulfonyl-to-aryl connectivity compared to the simpler sulfonamide linkage in the crystallized analog, which may affect binding kinetics or selectivity. This structural distinction makes the compound valuable for structure-activity relationship (SAR) expansion studies of chemokine receptor antagonists, as disclosed in multiple patent families [2].

BCL-XL Apoptosis Pathway Investigation Using N-Benzoyl Arylsulfonamide Chemotypes

The target compound falls within the generic Markush scope of US Patent 6,720,338, which describes N-benzoyl arylsulfonamides as BCL-XL inhibitors and apoptosis promoters [3]. Researchers studying the BCL-2 protein family and apoptosis regulation can use this compound as a structurally defined entry point into this chemotype, with the advantage that the phenylsulfonyl-propanamide linkage is synthetically accessible and offers a handle for further derivatization. The compound is suited as a starting scaffold for medicinal chemistry optimization campaigns targeting apoptosis-related diseases.

Physicochemical Benchmarking of Sulfonamide Isosteres in Lead Optimization

The molecular weight reduction of 14 Da (427.9 vs. 441.9 g/mol) and the elimination of one rotatable bond compared to the benzylsulfonyl analog (CAS 880336-03-8) make the target compound a useful comparator for evaluating the impact of single-atom deletions on drug-like properties. In pharmaceutical development, the phenylsulfonyl group represents a less lipophilic and more rigid alternative to benzylsulfonyl, which can favorably influence logP, metabolic stability, and off-target binding. Procurement of both compounds enables paired testing of sulfonyl isosteres in parallel synthesis and screening workflows.

Crystallographic and Biophysical Studies of Intramolecular Hydrogen Bonding in Sulfonamide Conformational Control

The intramolecular N–H···O hydrogen bond observed in the crystal structure of the close analog N-(2-benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide [1] provides a rationale for conformational preorganization in this chemotype. Compound 868676-16-8, with its alternative sulfonyl-propanamide geometry, offers a test case for probing how the length and electronic character of the sulfonyl linker influence the strength and persistence of this intramolecular interaction in solution and in the solid state. This makes the compound relevant for academic crystal engineering and biophysical NMR studies of small-molecule conformational control.

Quote Request

Request a Quote for N-(2-benzoyl-4-chlorophenyl)-3-(phenylsulfonyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.